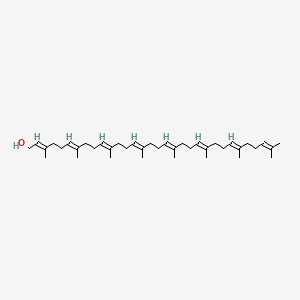

Octaprenol

Description

(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-ol has been reported in Ononis natrix with data available.

Propriétés

Formule moléculaire |

C40H66O |

|---|---|

Poids moléculaire |

562.9 g/mol |

Nom IUPAC |

(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-ol |

InChI |

InChI=1S/C40H66O/c1-33(2)17-10-18-34(3)19-11-20-35(4)21-12-22-36(5)23-13-24-37(6)25-14-26-38(7)27-15-28-39(8)29-16-30-40(9)31-32-41/h17,19,21,23,25,27,29,31,41H,10-16,18,20,22,24,26,28,30,32H2,1-9H3/b34-19+,35-21+,36-23+,37-25+,38-27+,39-29+,40-31+ |

Clé InChI |

BZORESSIXXHLNB-DJMILUHSSA-N |

SMILES isomérique |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)/C)/C)C |

SMILES canonique |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C |

Origine du produit |

United States |

Foundational & Exploratory

The Central Role of Octaprenol in Cellular Metabolism: A Technical Guide to its Function in Ubiquinone Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octaprenol, a C40 isoprenoid alcohol, serves a critical and primary function in the cellular metabolism of many prokaryotes, including the model organism Escherichia coli, as the direct precursor to the polyisoprenoid side chain of ubiquinone-8 (Coenzyme Q8). This vital lipid-soluble molecule is an essential component of the electron transport chain, playing a pivotal role in cellular respiration and energy production. This technical guide provides an in-depth exploration of the biosynthesis of this compound and its subsequent utilization in the ubiquinone biosynthetic pathway. Detailed experimental protocols for the key enzymes involved, quantitative data on their activity, and diagrammatic representations of the metabolic pathways are presented to facilitate further research and drug development efforts targeting these essential cellular processes.

Introduction

Cellular energy metabolism is fundamental to life, with the electron transport chain (ETC) being a central hub for ATP synthesis. Ubiquinone (Coenzyme Q) is a crucial electron carrier within the ETC, shuttling electrons from complex I and complex II to complex III. The structure of ubiquinone consists of a redox-active benzoquinone head group and a hydrophobic polyisoprenoid tail. The length of this tail varies among species, and in Escherichia coli, the predominant form is ubiquinone-8 (UQ-8), which possesses an eight-isoprene-unit side chain.

The primary function of this compound in cellular metabolism is to provide this C40 polyisoprenoid chain. This compound itself is not the direct donor; rather, it is the activated form, octaprenyl pyrophosphate (OPP), that is enzymatically attached to a derivative of the benzoquinone head group precursor, 4-hydroxybenzoate. This guide will detail the enzymatic steps leading to the synthesis of OPP and its subsequent condensation reaction, which is a committed step in ubiquinone biosynthesis.

The Biosynthesis of Octaprenyl Pyrophosphate

The journey to this compound's functional form, octaprenyl pyrophosphate, begins with the synthesis of the fundamental five-carbon isoprene units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In E. coli and many other bacteria, this occurs via the non-mevalonate pathway (MEP pathway).

The Non-Mevalonate (MEP) Pathway

The MEP pathway starts from pyruvate and glyceraldehyde-3-phosphate and proceeds through a series of enzymatic reactions to produce IPP and DMAPP.

Unveiling Octaprenol: A Technical Guide to its Discovery and Isolation from Natural Sources

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and isolation of octaprenol, a significant polyprenol, from natural sources. Tailored for researchers, scientists, and drug development professionals, this document delves into the historical context of its discovery, highlights key natural reservoirs, and presents detailed experimental protocols for its extraction, purification, and quantification. All quantitative data has been systematically organized into tables for comparative analysis, and key experimental workflows are visualized through detailed diagrams.

Introduction: The Discovery of a Ubiquitous Isoprenoid

The discovery of polyprenols, the class of long-chain isoprenoid alcohols to which this compound belongs, was an outcome of serendipity. Initially identified as contaminants in cellulose pulp extracts, their widespread presence across all kingdoms of life has since been firmly established. In the plant kingdom, these medium-chain polyprenols, including this compound (a C40 isoprenoid), are synthesized by a plastidial cis-prenyltransferase. These essential biomolecules are known to accumulate in the thylakoid membranes of chloroplasts, suggesting a functional role in the dynamics of photosynthetic membranes.

Natural Sources of this compound

While this compound is found in various plants, this guide will focus on its isolation from the leaves of Ginkgo biloba. This ancient tree species is a well-documented source of a variety of bioactive compounds, including a significant content of polyprenols. The quantitative analysis of polyprenols from Ginkgo biloba has shown a substantial presence of C70 – C100 polyprenols, and the methodologies employed are directly applicable to the isolation of this compound.[1]

Isolation and Purification of this compound from Ginkgo biloba Leaves

The isolation of this compound from Ginkgo biloba leaves is a multi-step process involving initial extraction, followed by chromatographic purification. The following sections provide a detailed experimental protocol based on established methodologies for polyprenol isolation.

Experimental Protocol: Extraction and Preliminary Purification

This protocol outlines the initial steps to extract and partially purify a polyprenol-rich fraction from dried Ginkgo biloba leaves.

Materials and Equipment:

-

Dried and powdered Ginkgo biloba leaves

-

Petroleum ether

-

Ethyl acetate

-

Silica gel (100-140 mesh)

-

Glass column for chromatography (15 mm x 350 mm)

-

Ultrasonic bath

-

Rotary evaporator

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Ultrasonic Extraction:

-

Weigh 10 g of powdered Ginkgo biloba leaves and place them in a suitable flask.

-

Add 100 mL of petroleum ether to the flask.

-

Perform ultrasonic extraction for 45 minutes at room temperature.

-

Separate the solvent from the plant material by filtration.

-

Repeat the extraction process three more times with fresh petroleum ether.

-

Combine all the petroleum ether extracts.

-

-

Solvent Evaporation:

-

Concentrate the combined petroleum ether extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column (100-140 mesh, 15 mm x 350 mm).

-

Dissolve the crude extract in a minimal amount of the mobile phase (petroleum ether:ethyl acetate, 9:1 v/v).

-

Load the dissolved extract onto the prepared silica gel column.

-

Elute the column with a mobile phase of petroleum ether:ethyl acetate (9:1 v/v).

-

Collect the fractions containing the polyprenols. The elution of polyprenols can be monitored using thin-layer chromatography (TLC).

-

Combine the polyprenol-rich fractions and evaporate the solvent to yield a purified polyprenol extract.

-

Advanced Purification: Bulk Ionic Liquid Membrane

For achieving higher purity, a bulk ionic liquid membrane technique can be employed. This method has been shown to significantly increase the purity of polyprenols from an initial 48.2% to 78.1% with a recovery of 73.5%.[2]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The quantification of this compound within the purified extract is performed using a reversed-phase high-performance liquid chromatography (RP-HPLC) system.

Experimental Protocol: HPLC Analysis

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: Inertsil ODS-C18 (5 µm, 4.6 mm x 250 mm).[3]

-

Mobile Phase: Isopropanol:methanol:hexane:water (250:125:75:10 v/v/v/v).[3]

-

Flow Rate: 1 mL/min.[3]

-

Column Temperature: 40°C.[3]

-

Detection: UV at 215 nm.[3]

-

Injection Volume: Appropriate volume based on sample concentration.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of known concentrations of a polyprenol standard (if available) or use a well-characterized polyprenol mixture for calibration.

-

Sample Preparation: Dissolve a known amount of the purified polyprenol extract in the mobile phase.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the polyprenol peaks based on their retention times compared to the standards. Construct a calibration curve from the standard solutions and use it to determine the concentration of individual polyprenols, including this compound, in the sample.

Data Presentation

The following table summarizes the quantitative data obtained from the purification of polyprenols from Ginkgo biloba leaves using the bulk ionic liquid membrane technique.

| Parameter | Initial Extract | Purified Extract |

| Purity | 48.2% | 78.1% |

| Recovery | - | 73.5% |

Table 1: Quantitative data for the purification of polyprenols from Ginkgo biloba leaves using a bulk ionic liquid membrane technique.[2]

Visualization of Workflows and Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the key steps involved in the extraction and purification of this compound from Ginkgo biloba leaves.

Generalized Isoprenoid Biosynthesis Pathway

While specific signaling pathways directly involving this compound are not yet fully elucidated, its biosynthesis is a key part of the well-established isoprenoid pathway in plants. The following diagram provides a simplified overview of this pathway, highlighting the origin of polyprenols.

References

- 1. Comparative characteristics of the quantitative content of polyprenols in substances derived from Ginkgo biloba L. and Picea abies L. - Antipina - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]

- 2. researchgate.net [researchgate.net]

- 3. RP-HPLC Determination of Polyprenols in Ginkgo biloba Leaves: Ingenta Connect [ingentaconnect.com]

The Octaprenol Biosynthesis Pathway in Escherichia coli: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the octaprenol biosynthesis pathway in Escherichia coli, a critical metabolic route for the production of essential isoprenoids such as ubiquinone-8 and menaquinone-8. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the core biochemistry, genetic regulation, and experimental methodologies associated with this pathway. Detailed experimental protocols for enzyme assays, product quantification, and protein purification are provided, alongside quantitative data on metabolic engineering outcomes. All signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the complex biological processes.

Introduction

Escherichia coli is a widely utilized model organism in metabolic engineering and synthetic biology for the production of a vast array of valuable compounds, including isoprenoids. The biosynthesis of this compound, a C40 isoprenoid alcohol, is a key branch of the isoprenoid pathway in E. coli. This compound, in its diphosphate form (octaprenyl diphosphate), serves as the precursor for the polyisoprenoid side chain of ubiquinone-8 (UQ-8) and menaquinone-8 (MK-8), which are essential components of the electron transport chain.[1][2] Understanding and engineering the this compound biosynthesis pathway is therefore of significant interest for enhancing the production of these vital coenzymes and for the development of novel therapeutics targeting bacterial viability. This guide will detail the enzymatic steps, genetic regulation, and experimental techniques relevant to the study of this pathway.

The this compound Biosynthesis Pathway

The biosynthesis of octaprenyl diphosphate in E. coli originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which synthesizes the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

The Upstream MEP Pathway

The MEP pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate and proceeds through a series of enzymatic reactions to produce IPP and DMAPP. The key enzymes and intermediates of this pathway are outlined below.

References

The Role of Octaprenol as a Precursor to Coenzyme Q8: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme Q8 (UQ-8), an essential component of the electron transport chain in Escherichia coli and other prokaryotes, plays a pivotal role in cellular respiration and protection against oxidative stress. The biosynthesis of UQ-8 is a complex process involving a series of enzymatic reactions, with the prenylation of 4-hydroxybenzoate by octaprenol being a critical initial step. This technical guide provides a comprehensive overview of the biosynthesis of Coenzyme Q8, focusing on the role of this compound as the prenyl side-chain precursor. It details the enzymatic pathway, with a particular emphasis on the key enzyme 4-hydroxybenzoate octaprenyltransferase (UbiA), and discusses the genetic and environmental regulation of this pathway. Furthermore, this guide includes detailed experimental protocols for the analysis of UQ-8 biosynthesis and quantitative data on enzyme kinetics and cellular concentrations of pathway intermediates, serving as a valuable resource for researchers in microbiology, biochemistry, and drug development.

Introduction to Coenzyme Q8 Biosynthesis

Coenzyme Q (ubiquinone) is a lipid-soluble molecule composed of a quinone head group and a polyisoprenoid side chain. The length of this side chain varies among species; in Escherichia coli, the predominant form is Coenzyme Q8 (UQ-8), which possesses an eight-isoprenyl-unit side chain derived from octaprenyl diphosphate.[1][2] UQ-8 functions as an electron carrier in the aerobic respiratory chain, transferring electrons from NADH dehydrogenase and succinate dehydrogenase to the cytochrome complexes.[3] Beyond its role in cellular respiration, UQ-8 is also implicated in protecting cells from oxidative damage and is involved in the regulation of gene expression.[4]

The biosynthesis of UQ-8 in E. coli is a multi-step process that begins with the synthesis of the aromatic ring precursor, 4-hydroxybenzoate (4-HB), from chorismate, a product of the shikimate pathway.[3] The subsequent and committing step is the condensation of 4-HB with octaprenyl diphosphate, the activated form of this compound. This reaction is catalyzed by the integral membrane protein 4-hydroxybenzoate octaprenyltransferase, encoded by the ubiA gene.[5][6] Following this prenylation reaction, a series of modifications to the aromatic ring, including decarboxylation, hydroxylations, and methylations, are carried out by a suite of enzymes encoded by the ubi gene cluster to yield the final UQ-8 molecule.[7][8]

The Biosynthetic Pathway of Coenzyme Q8 from this compound

The synthesis of Coenzyme Q8 from its precursors involves a series of enzymatic steps, which can be broadly categorized into: 1) synthesis of the 4-hydroxybenzoate (4-HB) ring, 2) synthesis of the octaprenyl side chain, 3) condensation of the ring and side chain, and 4) modification of the resulting aromatic ring.

The octaprenyl diphosphate is synthesized from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The condensation of these C5 units is catalyzed by octaprenyl diphosphate synthase (IspB).

The core reaction involving this compound is the prenylation of 4-HB, catalyzed by UbiA. This reaction forms 3-octaprenyl-4-hydroxybenzoate, the first membrane-bound intermediate in the UQ-8 pathway.[9][10] Subsequent modifications are catalyzed by a complex of enzymes, many of which are organized into a metabolon to facilitate the efficient channeling of hydrophobic intermediates.[11]

The complete aerobic biosynthetic pathway in E. coli is as follows:

-

Chorismate → 4-hydroxybenzoate + pyruvate (catalyzed by UbiC)

-

4-hydroxybenzoate + Octaprenyl diphosphate → 3-octaprenyl-4-hydroxybenzoate + Diphosphate (catalyzed by UbiA)[9]

-

3-octaprenyl-4-hydroxybenzoate → 2-octaprenylphenol + CO2 (catalyzed by UbiD, requires UbiX)[9][12]

-

2-octaprenylphenol → 2-octaprenyl-6-hydroxyphenol (catalyzed by UbiI)[13]

-

2-octaprenyl-6-hydroxyphenol → 2-octaprenyl-6-methoxyphenol (catalyzed by UbiG)

-

2-octaprenyl-6-methoxyphenol → 2-octaprenyl-6-methoxy-1,4-benzoquinol (catalyzed by UbiH)

-

2-octaprenyl-6-methoxy-1,4-benzoquinol → 3-demethylubiquinone-8 (catalyzed by UbiE)

-

3-demethylubiquinone-8 → Ubiquinone-8 (catalyzed by UbiF and UbiG)[8]

E. coli also possesses an oxygen-independent pathway for UQ-8 biosynthesis, which utilizes a different set of hydroxylases (UbiT, UbiU, UbiV) for the ring modifications.[2]

Key Enzymes in the Pathway

The biosynthesis of UQ-8 is catalyzed by a series of "Ubi" proteins. Below is a summary of the key enzymes involved.

| Enzyme | Gene | Function |

| Chorismate lyase | ubiC | Catalyzes the conversion of chorismate to 4-hydroxybenzoate, the aromatic precursor of UQ-8. |

| 4-hydroxybenzoate octaprenyltransferase | ubiA | Condenses octaprenyl diphosphate with 4-hydroxybenzoate to form 3-octaprenyl-4-hydroxybenzoate.[9] |

| 3-octaprenyl-4-hydroxybenzoate decarboxylase | ubiD | Decarboxylates 3-octaprenyl-4-hydroxybenzoate to 2-octaprenylphenol.[10] |

| Flavin prenyltransferase | ubiX | Synthesizes a prenylated FMN cofactor required for UbiD activity.[1][9] |

| 2-octaprenylphenol hydroxylase | ubiI | Catalyzes the C5-hydroxylation of 2-octaprenylphenol in the aerobic pathway.[13] |

| Ubiquinone biosynthesis O-methyltransferase | ubiG | Catalyzes two O-methylation steps in the pathway.[14] |

| 2-octaprenyl-6-methoxyphenol hydroxylase | ubiH | Catalyzes a hydroxylation step. |

| Ubiquinone/menaquinone C-methyltransferase | ubiE | Catalyzes a C-methylation step. |

| 2-octaprenyl-3-methyl-5-hydroxy-6-methoxy-1,4-benzoquinol hydroxylase | ubiF | Catalyzes the final hydroxylation in the aerobic pathway.[8] |

Regulation of Coenzyme Q8 Biosynthesis

The expression of the ubi genes is tightly regulated to meet the cell's demand for UQ-8 under different growth conditions. The primary regulatory signals are oxygen availability and the carbon source.

Regulation by Oxygen Availability

In E. coli, the transition between aerobic and anaerobic growth is controlled by two major global regulatory systems: the Fumarate and Nitrate Reductase regulator (Fnr) and the Arc (aerobic respiration control) two-component system (ArcA/ArcB).

-

ArcA/ArcB System: The sensor kinase ArcB is autophosphorylated under anaerobic conditions and subsequently transfers the phosphate group to the response regulator ArcA. Phosphorylated ArcA acts as a transcriptional repressor for many genes involved in aerobic respiration, including genes of the ubi operon.[15]

-

Fnr: Fnr is an oxygen-sensitive transcriptional activator that is active under anaerobic conditions. Fnr directly or indirectly influences the expression of a vast number of genes involved in the switch to anaerobic metabolism.

The expression of the ubiCA operon is repressed by ArcA under anaerobic conditions.[7] The expression of other ubi genes is also influenced by these regulators, ensuring that the level of UQ-8 is appropriate for the mode of respiration.

Quantitative Data

Enzyme Kinetics

The kinetic parameters of some of the key enzymes in the UQ-8 biosynthetic pathway have been determined.

| Enzyme | Substrate(s) | Km | Vmax | Reference(s) |

| UbiA | 4-Hydroxybenzoate | 0.2 mM | - | [16] |

| Geranyl diphosphate (GPP) | 0.25 mM | - | [16] | |

| UbiX | Dimethylallyl monophosphate (DMAP) | - | - | [1][9] |

| Flavin mononucleotide (FMN) | - | - | [1][9] | |

| UbiD | 3-octaprenyl-4-hydroxybenzoate | - | - | [12][17] |

| UbiG | - | - | - | Data not available |

| UbiH | - | - | - | Data not available |

| UbiI | - | - | - | Data not available |

| UbiF | - | - | - | Data not available |

Cellular Concentrations of Quinones

The cellular concentrations of ubiquinone-8 and its precursors vary depending on the growth conditions.

| Condition | Quinone Species | Concentration (nmol/g dry weight) | Reference(s) |

| Aerobic | Ubiquinone-8 (UQ-8) | ~150-200 | [3][6] |

| Demethylmenaquinone-8 (DMK-8) | ~50-100 | [3][6] | |

| Menaquinone-8 (MK-8) | Low/Undetectable | [3][6] | |

| Anaerobic | Ubiquinone-8 (UQ-8) | ~10-20 | [2][3] |

| Demethylmenaquinone-8 (DMK-8) | ~200-300 | [3][6] | |

| Menaquinone-8 (MK-8) | ~100-150 | [3][6] |

Experimental Protocols

Assay of 4-Hydroxybenzoate Octaprenyltransferase (UbiA) Activity in E. coli Microsomes

This protocol describes an in vitro assay to measure the activity of UbiA by monitoring the formation of its product, 3-geranyl-4-hydroxybenzoate (a shorter-chain analog of the natural product), using HPLC.[18]

Materials:

-

E. coli strain overexpressing UbiA (e.g., BL21(DE3) with a pET vector containing the ubiA gene). A ubiA knockout strain can be used for expressing mutant versions of UbiA to avoid background activity.

-

Lysis buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM EDTA, 10% (v/v) glycerol.

-

Assay buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT.

-

Substrates: 4-hydroxybenzoate (PHB) and geranyl diphosphate (GPP).

-

Stop solution: 1 M HCl.

-

Extraction solvent: Ethyl acetate.

-

HPLC system with a C18 reverse-phase column and a UV detector.

Procedure:

-

Preparation of Microsomes:

-

Grow the E. coli strain expressing UbiA to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression (e.g., with IPTG).

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication or French press.

-

Centrifuge the lysate at 10,000 x g for 20 minutes to remove cell debris.

-

Centrifuge the supernatant at 100,000 x g for 1 hour to pellet the microsomal membranes.

-

Resuspend the microsomal pellet in a small volume of lysis buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:

-

50 µL of 2x assay buffer.

-

Microsomal preparation (containing a defined amount of protein, e.g., 50-100 µg).

-

1 mM 4-hydroxybenzoate.

-

1 mM geranyl diphosphate.

-

Make up the final volume to 100 µL with nuclease-free water.

-

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding 10 µL of 1 M HCl.

-

-

Extraction and Analysis:

-

Extract the product by adding 500 µL of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.

-

Transfer the upper organic phase to a new tube and evaporate the solvent under a stream of nitrogen.

-

Resuspend the dried extract in a known volume of the HPLC mobile phase (e.g., 100 µL of methanol).

-

Analyze the sample by HPLC, monitoring the absorbance at a wavelength appropriate for the product (e.g., 254 nm).

-

Quantify the product by comparing the peak area to a standard curve of synthetically prepared 3-geranyl-4-hydroxybenzoate.

-

Extraction and Quantification of Coenzyme Q8 and Intermediates by LC-MS/MS

This protocol provides a general method for the extraction of quinones from E. coli and their quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[19][20][21]

Materials:

-

E. coli cell culture.

-

Quenching solution: 60% methanol, 0.85% (w/v) ammonium bicarbonate, pre-chilled to -40°C.

-

Extraction solvent: Chloroform:Methanol (2:1, v/v), pre-chilled.

-

Internal standard (e.g., Coenzyme Q10).

-

LC-MS/MS system with a C18 reverse-phase column.

Procedure:

-

Sample Collection and Quenching:

-

Rapidly withdraw a known volume of cell culture and immediately mix it with 5 volumes of quenching solution to arrest metabolic activity.

-

Centrifuge the quenched cell suspension at low temperature to pellet the cells.

-

Wash the cell pellet with a cold buffer (e.g., PBS) and store at -80°C until extraction.

-

-

Extraction:

-

Resuspend the cell pellet in a small volume of cold water.

-

Add a known amount of the internal standard.

-

Add the cold chloroform:methanol extraction solvent.

-

Vortex the mixture vigorously for an extended period (e.g., 30 minutes) at 4°C.

-

Centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids and quinones.

-

Repeat the extraction of the aqueous phase and cell debris with the extraction solvent.

-

Pool the organic phases and evaporate the solvent under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Resuspend the dried lipid extract in a suitable solvent for injection (e.g., isopropanol:methanol, 1:1, v/v).

-

Inject the sample into the LC-MS/MS system.

-

Separate the quinones using a C18 column with an appropriate mobile phase gradient (e.g., a gradient of methanol/acetonitrile with a small amount of formic acid or ammonium formate).

-

Detect and quantify the target molecules (UQ-8 and its intermediates) using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-product ion transitions for each analyte need to be determined empirically or from the literature.

-

Quantify the analytes by comparing their peak areas to that of the internal standard and using a calibration curve generated with authentic standards.

-

Conclusion

The biosynthesis of Coenzyme Q8 is a fundamental metabolic pathway in E. coli and many other bacteria, with this compound serving as the essential precursor for the isoprenoid side chain. The intricate series of enzymatic reactions, from the initial condensation of octaprenyl diphosphate with 4-hydroxybenzoate to the final modifications of the quinone ring, is tightly regulated to adapt to the cell's energetic needs and the prevailing environmental conditions. This technical guide has provided a detailed overview of this pathway, including quantitative data, experimental protocols, and visualizations of the key processes. A thorough understanding of UQ-8 biosynthesis is not only crucial for fundamental microbiology but also holds significant potential for the development of novel antimicrobial agents that target this essential metabolic pathway. Further research into the kinetics and regulation of the lesser-characterized enzymes in this pathway will undoubtedly provide deeper insights and open new avenues for therapeutic intervention.

References

- 1. UbiX is a flavin prenyltransferase required for bacterial ubiquinone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ubiquinone Biosynthesis over the Entire O2 Range: Characterization of a Conserved O2-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. All Three Endogenous Quinone Species of Escherichia coli Are Involved in Controlling the Activity of the Aerobic/Anaerobic Response Regulator ArcA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessing the growth kinetics and stoichiometry of Escherichia coli at the single‐cell level - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biochemical and genetic studies on ubiquinone biosynthesis in Escherichia coli K-12:4-hydroxybenzoate octaprenyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ubiquinone (coenzyme Q) biosynthesis in Escherichia coli: identification of the ubiF gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. UbiX is a flavin prenyltransferase required for bacterial ubiquinone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis of ubiquinone in Escherichia coli K-12: location of genes affecting the metabolism of 3-octaprenyl-4-hydroxybenzoic acid and 2-octaprenylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. uniprot.org [uniprot.org]

- 15. Cellular and molecular physiology of Escherichia coli in the adaptation to aerobic environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Oxidative Maturation and Structural Characterization of Prenylated FMN Binding by UbiD, a Decarboxylase Involved in Bacterial Ubiquinone Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 20. UbiD domain dynamics underpins aromatic decarboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. umpir.ump.edu.my [umpir.ump.edu.my]

Engineering Microbial Hosts for Enhanced Octaprenol Production: A Technical Guide

For Immediate Release

A deep dive into the genetic regulatory mechanisms controlling octaprenol biosynthesis, this technical guide is intended for researchers, scientists, and drug development professionals. Herein, we explore the core genetic components and metabolic engineering strategies to enhance the production of this compound, a vital precursor for various therapeutic compounds.

This compound, a C40 isoprenoid alcohol, serves as a crucial building block in the synthesis of pharmacologically significant molecules, most notably Coenzyme Q8 (ubiquinone-8). The genetic regulation of its biosynthetic pathway is a key area of research for optimizing production in microbial hosts such as Escherichia coli. This guide provides an in-depth overview of the key genes, regulatory strategies, and experimental protocols to manipulate and enhance this compound production.

The Core Genetic Machinery of this compound Biosynthesis

The biosynthesis of this compound originates from the methylerythritol 4-phosphate (MEP) pathway, which provides the fundamental five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The elongation of the polyprenyl chain to the specific C40 length of this compound is catalyzed by a key enzyme, octaprenyl diphosphate synthase.

The central genes involved in this pathway in E. coli are:

-

dxs : This gene encodes 1-deoxy-D-xylulose-5-phosphate synthase, the first and a rate-limiting enzyme of the MEP pathway. Overexpression of dxs has been shown to significantly increase the flux towards isoprenoid precursors.

-

ispB : This gene encodes octaprenyl diphosphate synthase, the enzyme directly responsible for synthesizing the C40 octaprenyl diphosphate, the immediate precursor to this compound. This enzyme is essential for the growth of E. coli under normal conditions as it provides the side chain for ubiquinone-8.

Strategies for Enhanced this compound Production

Metabolic engineering of microbial hosts offers a promising avenue for the overproduction of this compound. The strategies primarily focus on increasing the precursor supply and channeling the metabolic flux towards the desired product. A highly relevant case study in the production of Coenzyme Q10 (CoQ10), which utilizes a decaprenyl (C50) side chain, demonstrates the efficacy of a synergistic genetic approach that can be adapted for this compound production.

A study by Park et al. (2009) revealed that a combination of three genetic modifications in E. coli led to a dramatic increase in CoQ10 production, providing a valuable blueprint for this compound engineering. The key strategies are:

-

Deletion of the Endogenous Polyprenyl Diphosphate Synthase: Knocking out the native ispB gene is a critical step to eliminate the production of the endogenous polyprenyl diphosphate and create a clean background for the production of a specific-length polyprenol.

-

Heterologous Expression of a Target Polyprenyl Diphosphate Synthase: In place of the knocked-out native enzyme, a desired polyprenyl diphosphate synthase is expressed. For this compound production, this would involve the re-introduction and overexpression of the ispB gene, potentially from a high-producing organism or a mutated variant with improved catalytic activity.

-

Overexpression of the Upstream MEP Pathway: To boost the supply of the IPP and DMAPP precursors, a key rate-limiting enzyme in the MEP pathway, DXS (encoded by the dxs gene), is overexpressed.

Quantitative Data on Engineered Polyprenol Production

The following table summarizes the quantitative data from the study on CoQ10 production, which highlights the potential for significant yield improvements through the aforementioned genetic modifications. These results serve as a strong indicator of the potential for this compound production enhancement using analogous strategies.

| Strain / Genetic Modification | Specific CoQ10 Content (mg/g DCW) | CoQ10 Concentration (mg/L) | CoQ10 Productivity (mg/L/h) |

| E. coli BL21(DE3)/pAP1 (control) | - | - | - |

| E. coli BL21(DE3)ΔispB/pAP1 | 0.55 - 0.89 | - | - |

| E. coli BL21(DE3)ΔispB/pAP1+pDXS | 1.40 | 99.4 | 3.11 |

Data adapted from Park et al., Journal of Biotechnology, 2009.[1]

Visualizing the Biosynthetic and Engineering Pathways

To clearly illustrate the genetic and metabolic pathways, the following diagrams have been generated using the DOT language.

Experimental Protocols

Chromosomal Gene Knockout of ispB using Lambda Red Recombination

This protocol is a standard method for creating markerless gene deletions in E. coli.

Materials:

-

E. coli strain containing the pKD46 plasmid (temperature-sensitive, expresses the lambda Red recombinase system).

-

Linear DNA cassette containing a selectable marker (e.g., kanamycin resistance) flanked by sequences homologous to the regions upstream and downstream of the ispB gene.

-

L-arabinose for induction of the recombinase.

-

Electroporator and cuvettes.

-

LB medium and agar plates with appropriate antibiotics.

Procedure:

-

Preparation of Electrocompetent Cells:

-

Grow the E. coli strain harboring pKD46 at 30°C in LB medium with ampicillin to an OD600 of 0.1.

-

Add L-arabinose to a final concentration of 10 mM and continue to grow at 30°C to an OD600 of 0.4-0.6.

-

Make the cells electrocompetent by washing them multiple times with ice-cold sterile 10% glycerol.

-

-

Electroporation:

-

Electroporate the linear DNA cassette into the prepared competent cells.

-

Recover the cells in SOC medium at 37°C for 1-2 hours.

-

-

Selection and Verification:

-

Plate the cells on LB agar containing the appropriate antibiotic to select for transformants where the gene has been replaced by the resistance cassette.

-

Verify the correct gene knockout by colony PCR using primers flanking the ispB locus.

-

-

Removal of the Resistance Cassette (Optional):

-

If a flippase recognition target (FRT)-flanked resistance cassette was used, the marker can be removed by transforming the cells with a plasmid expressing the FLP recombinase (e.g., pCP20).

-

Overexpression of dxs and ispB

This protocol describes the cloning and expression of the target genes in a suitable expression vector.

Materials:

-

High-fidelity DNA polymerase for PCR.

-

Restriction enzymes and T4 DNA ligase.

-

Expression vector (e.g., pTrc99A, pET series) with an inducible promoter.

-

Competent E. coli cells for cloning (e.g., DH5α) and expression (e.g., BL21(DE3)).

-

IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction.

Procedure:

-

Gene Amplification and Cloning:

-

Amplify the coding sequences of dxs and ispB from E. coli genomic DNA using PCR with primers containing appropriate restriction sites.

-

Digest the PCR products and the expression vector(s) with the corresponding restriction enzymes.

-

Ligate the digested genes into the vector(s).

-

Transform the ligation mixture into competent cloning cells and select for positive clones.

-

-

Expression:

-

Transform the constructed expression plasmid(s) into the expression host (e.g., the ΔispB strain).

-

Grow the transformed cells in a suitable medium to mid-log phase (OD600 of 0.6-0.8).

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to culture the cells for a defined period (e.g., 24-48 hours) to allow for protein expression and product accumulation.

-

Quantification of this compound by HPLC

This protocol outlines the extraction and analysis of this compound from bacterial cultures.

Materials:

-

HPLC system with a UV or mass spectrometry (MS) detector.

-

Reverse-phase C18 column.

-

Solvents for extraction (e.g., chloroform, methanol) and HPLC mobile phase (e.g., methanol, isopropanol, hexane).

-

This compound standard for quantification.

Procedure:

-

Sample Preparation:

-

Harvest a known volume of the bacterial culture by centrifugation.

-

Lyophilize the cell pellet to determine the dry cell weight.

-

Extract the total lipids from the cell pellet using a solvent mixture such as chloroform:methanol (2:1, v/v).

-

Evaporate the solvent under a stream of nitrogen.

-

-

HPLC Analysis:

-

Resuspend the lipid extract in a suitable solvent (e.g., ethanol or the mobile phase).

-

Inject the sample into the HPLC system.

-

Separate the polyprenols using a gradient elution with a mobile phase suitable for long-chain isoprenoids.

-

Detect this compound using a UV detector at approximately 210 nm or with an MS detector for higher specificity and sensitivity.

-

-

Quantification:

-

Generate a standard curve using known concentrations of the this compound standard.

-

Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

-

Conclusion

The genetic regulation of this compound production is a multi-faceted process that can be effectively manipulated through targeted metabolic engineering. By focusing on the key genes dxs and ispB, and employing strategies such as gene knockout and overexpression, it is possible to significantly enhance the production of this valuable isoprenoid in microbial hosts. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize their own this compound production platforms. Further research into the discovery of more efficient polyprenyl diphosphate synthases and the fine-tuning of metabolic pathways will continue to advance the field of isoprenoid biotechnology.

References

Octaprenol's Role in the Non-Mevalonate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of octaprenol's involvement in the non-mevalonate (MEP) pathway, with a primary focus on its biosynthesis and function in prokaryotes, particularly Escherichia coli. This compound, in its activated form, octaprenyl pyrophosphate (OPP), is a crucial intermediate, serving as the elongated isoprenoid side-chain for essential molecules such as ubiquinone-8 and menaquinone-8. This document details the enzymatic steps leading to OPP formation, presents quantitative data on pathway intermediates and enzyme kinetics, and provides detailed experimental protocols for the study of this pathway. Furthermore, it includes visualizations of the key metabolic and experimental workflows to facilitate a deeper understanding of the subject matter. This guide is intended to be a valuable resource for researchers in microbiology, biochemistry, and drug development who are interested in the bacterial MEP pathway and its potential as a target for novel antimicrobial agents.

Introduction

Isoprenoids constitute one of the most diverse classes of natural products, with over 50,000 identified members. They play fundamental roles in all domains of life, participating in processes ranging from electron transport to cell wall biosynthesis and protein modification[1]. The universal five-carbon building blocks for all isoprenoids are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP)[1]. Bacteria primarily utilize the non-mevalonate, or 2-C-methyl-D-erythritol 4-phosphate (MEP), pathway for the synthesis of IPP and DMAPP, a pathway that is absent in humans, making it an attractive target for the development of new antibiotics.

This compound, a C40 isoprenoid alcohol, is a key product derived from the MEP pathway in many bacteria. In its biologically active form, octaprenyl pyrophosphate (OPP), it serves as the precursor for the polyisoprenoid side chain of essential quinones, such as ubiquinone-8 (coenzyme Q8) and menaquinone-8 (vitamin K2)[2][3]. These quinones are vital components of the electron transport chain, and consequently, the synthesis of this compound is essential for bacterial growth and survival[4][5][6][7].

This guide will provide an in-depth exploration of the biosynthesis of this compound via the MEP pathway, the enzymatic conversion of pathway intermediates to octaprenyl pyrophosphate, and its subsequent utilization in ubiquinone synthesis. We will present available quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and workflows.

The Non-Mevalonate (MEP) Pathway and this compound Biosynthesis

The MEP pathway commences with the condensation of pyruvate and D-glyceraldehyde 3-phosphate and proceeds through a series of seven enzymatic reactions to yield IPP and DMAPP. These universal C5 precursors are then utilized by prenyltransferases to synthesize isoprenoid chains of varying lengths.

From the MEP Pathway to Farnesyl Pyrophosphate (FPP)

The initial steps of the MEP pathway leading to IPP and DMAPP are well-characterized. Subsequently, a series of head-to-tail condensations of IPP with DMAPP, catalyzed by prenyltransferases, generates geranyl pyrophosphate (GPP; C10) and then farnesyl pyrophosphate (FPP; C15). FPP serves as a crucial branch-point intermediate for the synthesis of numerous isoprenoids, including octaprenyl pyrophosphate.

Octaprenyl Pyrophosphate Synthase (OPPs)

The synthesis of octaprenyl pyrophosphate is catalyzed by octaprenyl pyrophosphate synthase (OPPs), the product of the ispB gene[2][8]. This enzyme belongs to the family of trans-prenyltransferases and catalyzes the sequential condensation of five molecules of IPP with one molecule of FPP to produce the C40 all-trans-octaprenyl pyrophosphate[9][10][11][12][13]. The overall reaction can be summarized as:

Farnesyl pyrophosphate (FPP) + 5 Isopentenyl pyrophosphate (IPP) → Octaprenyl pyrophosphate (OPP) + 5 Pyrophosphate (PPi)

The ispB gene has been shown to be essential for the growth of E. coli, highlighting the critical role of this compound in bacterial physiology[4][5][6][7].

Quantitative Data

Intracellular Concentrations of MEP Pathway Intermediates in E. coli

The intracellular concentrations of MEP pathway intermediates can vary depending on the growth conditions and genetic background of the E. coli strain. The following table summarizes representative concentrations measured in glucose-fed, exponentially growing E. coli.

| Metabolite | Concentration (µM) | Reference |

| 1-Deoxy-D-xylulose 5-phosphate (DXP) | 25 | [2] |

| 2-C-Methyl-D-erythritol 4-phosphate (MEP) | 13 | [2] |

| 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) | 1.8 | [2] |

| 2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-MEP) | Not Quantified | [14] |

| 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) | 50 | [2] |

| (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) | Not Detected | [14] |

| Isopentenyl pyrophosphate (IPP) / Dimethylallyl pyrophosphate (DMAPP) | 12 | [2] |

| Farnesyl pyrophosphate (FPP) | 0.5 | [15] |

Kinetic Parameters of E. coli Octaprenyl Pyrophosphate Synthase (OPPs)

The kinetic parameters of OPPs provide insight into its catalytic efficiency. Pre-steady-state kinetic analysis has revealed that product release is a slow step in the catalytic cycle.

| Parameter | Value | Reference |

| Steady-state rate | 0.02 s⁻¹ | [9] |

| IPP condensation rate (single-turnover) | 2 s⁻¹ | [9] |

| kcat | Not explicitly stated | |

| Km (for FPP) | Not explicitly stated | |

| Km (for IPP) | Not explicitly stated |

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of Ubiquinone-8 from the MEP Pathway

The following diagram illustrates the metabolic pathway from the central carbon metabolism precursors to the final product, ubiquinone-8, highlighting the role of this compound.

Caption: Biosynthesis of Ubiquinone-8 from the MEP Pathway.

Experimental Workflow for In Vitro Octaprenyl Pyrophosphate Synthase (OPPs) Assay

This diagram outlines the general workflow for measuring the activity of OPPs in vitro using radiolabeled substrates.

Caption: Workflow for In Vitro OPPs Activity Assay.

Logical Relationship of ispB Gene Regulation and Ubiquinone Synthesis

This diagram illustrates the central role of the ispB gene product in ubiquinone synthesis and its essentiality for bacterial growth.

Caption: Central Role of ispB in Bacterial Growth.

Experimental Protocols

In Vitro Assay for Octaprenyl Pyrophosphate Synthase (OPPs) Activity

This protocol is adapted from methods used for other prenyltransferases and is suitable for determining the kinetic parameters of OPPs.

Materials:

-

Purified E. coli Octaprenyl Pyrophosphate Synthase (OPPs)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

MgCl₂ (1 mM)

-

Dithiothreitol (DTT) (1 mM)

-

Triton X-100 (0.1% v/v)

-

Farnesyl pyrophosphate (FPP) (10 µM)

-

[1-¹⁴C]Isopentenyl pyrophosphate ([¹⁴C]IPP) (10 µM, specific activity ~50 mCi/mmol)

-

EDTA (0.5 M, pH 8.0)

-

1-Butanol

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture (total volume 50 µL) containing 50 mM Tris-HCl (pH 7.5), 1 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100, 10 µM FPP, and 10 µM [¹⁴C]IPP.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified OPPs enzyme (e.g., 0.1-1 µg).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding 10 µL of 0.5 M EDTA.

-

Product Extraction: Add 100 µL of 1-butanol to the reaction mixture, vortex vigorously for 30 seconds, and centrifuge at high speed for 2 minutes to separate the phases.

-

Radioactivity Measurement: Carefully transfer a known volume (e.g., 80 µL) of the upper butanol phase, which contains the radiolabeled octaprenyl pyrophosphate, to a scintillation vial. Add an appropriate volume of scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Calculation of Activity: Calculate the amount of product formed based on the specific activity of the [¹⁴C]IPP and the measured radioactivity. Enzyme activity can be expressed in units such as pmol/min/mg of protein.

Quantification of Octaprenyl Pyrophosphate (OPP) by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of OPP from bacterial cell extracts, adapted from methods for other isoprenoid pyrophosphates[16][17][18].

Materials:

-

E. coli cell culture

-

Quenching solution (e.g., 60% methanol, -40°C)

-

Extraction solvent (e.g., acetonitrile:methanol:water, 40:40:20, v/v/v)

-

LC-MS/MS system with a C18 reversed-phase column

-

Mobile Phase A: 10 mM ammonium acetate in water

-

Mobile Phase B: Acetonitrile

-

Octaprenyl pyrophosphate standard

Procedure:

-

Sample Collection and Quenching: Rapidly harvest a known quantity of E. coli cells from the culture and immediately quench the metabolism by adding the cold quenching solution.

-

Cell Lysis and Extraction: Centrifuge the quenched cells at low temperature to pellet them. Resuspend the cell pellet in the cold extraction solvent and lyse the cells (e.g., by sonication or bead beating) on ice.

-

Protein Precipitation and Clarification: Centrifuge the lysate at high speed and low temperature to pellet cell debris and precipitated proteins. Collect the supernatant containing the metabolites.

-

LC-MS/MS Analysis:

-

Inject a known volume of the clarified extract onto the C18 column.

-

Separate the metabolites using a gradient of Mobile Phase A and Mobile Phase B. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the more hydrophobic OPP.

-

Detect OPP using the mass spectrometer in negative ion mode. The precursor ion for OPP ([M-H]⁻) is m/z 617.4. A characteristic product ion for fragmentation is the pyrophosphate moiety at m/z 175.0.

-

Set up a Multiple Reaction Monitoring (MRM) method with the transition 617.4 → 175.0 for quantification.

-

-

Quantification: Generate a standard curve using known concentrations of the octaprenyl pyrophosphate standard. Quantify the amount of OPP in the samples by comparing their peak areas to the standard curve. Normalize the results to the initial amount of cells used.

Regulation of this compound Synthesis

The synthesis of this compound is tightly linked to the overall metabolic state of the cell, particularly the demand for ubiquinone. While specific regulatory mechanisms targeting the ispB gene are not extensively characterized, the regulation of the ubiquinone biosynthetic pathway as a whole provides insights into the control of this compound production.

The expression of the ubiCA operon, which encodes enzymes for the synthesis of the ubiquinone head group, is regulated by carbon source availability and oxygen levels[19][20]. This suggests that the demand for the octaprenyl side chain is coordinated with the synthesis of the aromatic head group. The essentiality of the ispB gene for E. coli growth underscores the critical and continuous need for this compound for the synthesis of vital quinones[4][5][6][7]. Further research is needed to elucidate the specific transcriptional and post-transcriptional regulatory networks that govern the expression and activity of octaprenyl pyrophosphate synthase.

Conclusion

This compound, synthesized as octaprenyl pyrophosphate via the non-mevalonate pathway, is a vital intermediate in the biosynthesis of essential respiratory quinones in many bacteria. The enzyme responsible for its synthesis, octaprenyl pyrophosphate synthase, represents a potential target for the development of novel antimicrobial agents due to its essentiality for bacterial survival and its absence in humans. The quantitative data, detailed experimental protocols, and visual workflows presented in this guide provide a solid foundation for researchers to further investigate the intricacies of this metabolic pathway. A deeper understanding of the regulation of this compound synthesis and the kinetic properties of the involved enzymes will be crucial for the successful development of inhibitors and for metabolic engineering efforts aimed at harnessing this pathway for biotechnological applications.

References

- 1. Liquid Chromatography and Mass Spectrometry Analysis of Isoprenoid Intermediates in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of In Vitro CYP3A4 TDI Assay Conditions and Use of Derived Parameters for Clinical DDI Risk Assessment Using Static and Dynamic Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The ispB gene encoding octaprenyl diphosphate synthase is essential for growth of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structures of ligand-bound octaprenyl pyrophosphate synthase from Escherichia coli reveal the catalytic and chain-length determining mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. Crystal Structures of Ligand-Bound Octaprenyl Pyrophosphate Synthase from Escherichia coli Reveal the Catalytic and Chain-Length Determining Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preliminary X-ray diffraction analysis of octaprenyl pyrophosphate synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. fiveable.me [fiveable.me]

- 16. KEGG PATHWAY: eco00130 [genome.jp]

- 17. researchgate.net [researchgate.net]

- 18. Transcription regulation of the Escherichia coli pcnB gene coding for poly(A) polymerase I: roles of ppGpp, DksA and sigma factors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulation of the ubiquinone (coenzyme Q) biosynthetic genes ubiCA in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Preliminary Studies on Octaprenol in Prokaryotic Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octaprenol, a long-chain isoprenoid alcohol, serves as a crucial precursor in the biosynthesis of ubiquinone-8 (UQ-8), an essential component of the electron transport chain in many prokaryotes, including the model organism Escherichia coli. The study of this compound and its biosynthetic pathway offers significant insights into bacterial physiology and presents potential targets for novel antimicrobial drug development. This technical guide provides a comprehensive overview of preliminary studies on this compound in prokaryotic organisms, focusing on its biosynthesis, function, and the experimental methodologies employed for its investigation.

Biosynthesis of this compound and its Role in Ubiquinone-8 Formation

In prokaryotes like E. coli, this compound is synthesized as octaprenyl diphosphate (OPP), which then serves as the polyprenyl tail for ubiquinone. The biosynthetic pathway involves a series of enzymatic reactions that are genetically well-characterized.

The biosynthesis of the octaprenyl chain is initiated from the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The key enzyme, octaprenyl diphosphate synthase , encoded by the ispB gene, catalyzes the sequential condensation of five IPP molecules with one farnesyl pyrophosphate (FPP) molecule to generate C40 octaprenyl diphosphate[1]. The ispB gene has been shown to be essential for the normal growth of E. coli[1].

The octaprenyl chain is then transferred to 4-hydroxybenzoate (4-HB), a reaction catalyzed by 4-hydroxybenzoate octaprenyltransferase , the product of the ubiA gene[2][3][4]. This membrane-bound enzyme facilitates the formation of 3-octaprenyl-4-hydroxybenzoate[3][4]. Subsequent enzymatic modifications, including decarboxylation, hydroxylations, and methylations, are carried out by enzymes encoded by other ubi genes (e.g., ubiD, ubiB, ubiE, ubiF) to complete the synthesis of UQ-8[5][6][7]. Mutant strains of E. coli with defects in these genes have been instrumental in elucidating this pathway, as they accumulate specific ubiquinone precursors[3][5][8]. For instance, ubiA mutants lack 4-hydroxybenzoate octaprenyltransferase activity and are deficient in ubiquinone[3].

Function of Polyprenols in Prokaryotes

While the primary documented role of this compound in E. coli is as a precursor to ubiquinone, other polyprenols play vital roles in prokaryotic cell physiology. Notably, undecaprenyl phosphate acts as a lipid carrier for the transport of peptidoglycan monomers across the cytoplasmic membrane during cell wall biosynthesis[9]. Polyprenol phosphates are involved in the transport of oligosaccharides for the synthesis of various cell surface polysaccharides[10].

Experimental Protocols

Genetic Manipulation of the this compound Biosynthesis Pathway

3.1.1. Generation of Knockout Mutants (e.g., ubiA knockout in E. coli)

A common method for studying gene function is the creation of knockout mutants. For the ubiA gene, chromosomal gene replacement with an antibiotic resistance cassette (e.g., chloramphenicol resistance) can be employed[2].

Workflow for Generating a ubiA Knockout Mutant:

3.1.2. Heterologous Expression and Purification of Pathway Enzymes (e.g., UbiA)

To characterize the enzymatic activity, heterologous expression in a suitable E. coli strain (e.g., BL21(DE3)) is often performed. The gene of interest (e.g., ubiA) is cloned into an expression vector, and its expression is induced.

General Protocol for Heterologous Protein Expression:

-

Cloning: Clone the ubiA gene into an expression vector with an inducible promoter (e.g., T7 promoter).

-

Transformation: Transform the expression plasmid into a suitable E. coli expression host strain.

-

Culture Growth: Grow the transformed cells in a rich medium (e.g., LB broth) with the appropriate antibiotic to an optimal optical density (OD600 of 0.5-0.6).

-

Induction: Induce protein expression by adding an inducer (e.g., IPTG for the T7 promoter).

-

Harvesting: After a period of incubation at a suitable temperature (e.g., 16-37°C), harvest the cells by centrifugation.

-

Lysis: Resuspend the cell pellet in a lysis buffer and lyse the cells (e.g., by sonication or French press).

-

Purification: Since UbiA is a membrane protein, it will be in the membrane fraction. The protein can be solubilized with detergents and purified using chromatography techniques (e.g., immobilized metal affinity chromatography if a His-tag is used).

Extraction and Analysis of this compound and its Derivatives

3.2.1. Extraction of Polyprenyl Phosphates from E. coli

A recently developed method allows for the quantification of intracellular polyprenyl diphosphates[1].

Extraction Protocol:

-

Harvest bacterial cells by centrifugation.

-

Extract total lipids from the cell pellet using an appropriate solvent mixture (e.g., chloroform/methanol).

-

Separate the lipid extract into aqueous and organic phases.

-

The polyprenyl phosphates will be in the organic phase, which can be dried down and reconstituted for analysis.

3.2.2. Thin-Layer Chromatography (TLC) for Polyprenol Analysis

TLC is a useful technique for the qualitative analysis of lipid extracts.

TLC Protocol for Polyprenols:

-

Stationary Phase: C18-modified silica gel plates are suitable for reversed-phase TLC of hydrophobic compounds like polyprenols[11].

-

Mobile Phase: A mixture of methanol and water (e.g., 95:5 v/v) can be used as a starting point. The polarity can be adjusted to optimize separation[11].

-

Sample Application: Dissolve the lipid extract in a nonpolar, volatile solvent (e.g., hexane) and spot it onto the TLC plate.

-

Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend.

-

Visualization: Since polyprenols are not UV-active, visualization can be achieved using an iodine chamber, which results in yellow-brown spots[11].

Workflow for TLC Analysis:

3.2.3. High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC provides a robust method for the separation and quantification of polyprenyl phosphates.

HPLC Protocol for Polyprenyl Diphosphates:

-

Column: A reversed-phase column (e.g., C18) is used.

-

Mobile Phase: An elution solvent containing an ion-pair reagent like tetraethylammonium phosphate is effective for separating polyprenyl phosphates and diphosphates with varying carbon chain lengths[1].

-

Detection: Detection can be performed using a suitable detector, such as a UV detector at an appropriate wavelength.

-

Quantification: Cellular levels of octaprenyl phosphate and octaprenyl diphosphate can be determined by comparing peak areas to those of known standards[1].

Enzymatic Assay for 4-Hydroxybenzoate Octaprenyltransferase (UbiA)

The activity of this membrane-bound enzyme can be assayed in cell extracts or purified preparations.

Assay Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (optimal pH is 7.8), Mg2+ ions, 4-hydroxybenzoate, and octaprenyl diphosphate[4].

-

Enzyme Preparation: Add the membrane fraction containing UbiA or the purified enzyme to initiate the reaction.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C).

-

Extraction: Stop the reaction and extract the lipid-soluble product, 3-octaprenyl-4-hydroxybenzoate.

-

Analysis: Analyze the product by TLC or HPLC to determine the amount formed and calculate the enzyme activity. The reaction can be stimulated by detergents like CHAPS[4].

Quantitative Data

Quantitative data on the cellular levels of this compound and its phosphorylated derivatives in prokaryotes are still limited. However, a recent study provided the first direct measurement of polyprenyl diphosphates in E. coli using a specialized HPLC method[1]. Further research is needed to establish the concentrations of these molecules under various growth conditions and in different prokaryotic species. The analysis of ubi mutant strains has been crucial in identifying and quantifying the accumulation of specific ubiquinone precursors, providing indirect measures of the metabolic flux through the pathway[3][5][8].

Table 1: Key Enzymes in this compound-Related Biosynthesis in E. coli

| Enzyme | Gene | Function | Cofactor/Requirements |

| Octaprenyl diphosphate synthase | ispB | Synthesizes octaprenyl diphosphate from FPP and IPP | - |

| 4-hydroxybenzoate octaprenyltransferase | ubiA | Transfers the octaprenyl group to 4-hydroxybenzoate | Mg2+ |

| 3-octaprenyl-4-hydroxybenzoate carboxy-lyase | ubiD | Decarboxylates 3-octaprenyl-4-hydroxybenzoate | - |

Conclusion and Future Directions

The study of this compound in prokaryotes has primarily focused on its essential role in ubiquinone biosynthesis in E. coli. The genetic and biochemical basis of this pathway is well-established, providing a solid foundation for further research. The development of advanced analytical techniques, such as the specific HPLC method for polyprenyl diphosphates, will enable more precise quantitative studies.

Future research should aim to:

-

Develop and validate robust protocols for the extraction, purification, and quantification of this compound in its free alcohol form from a variety of prokaryotic species.

-

Investigate the potential alternative functions of this compound and other polyprenols in prokaryotic physiology beyond their role as biosynthetic precursors.

-

Explore the enzymes in the this compound biosynthetic pathway as potential targets for the development of novel antibacterial agents.

This technical guide provides a starting point for researchers, scientists, and drug development professionals interested in the fascinating and important area of prokaryotic this compound metabolism. The detailed methodologies and signaling pathway diagrams offer a practical framework for designing and conducting further investigations in this field.

References

- 1. Quantification of polyprenyl diphosphates in Escherichia coli cells using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extraction and Quantification of Polyphosphate (polyP) from Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ubiquinone Biosynthesis over the Entire O2 Range: Characterization of a Conserved O2-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbiologyresearch.org [microbiologyresearch.org]

- 5. Characterization and genetic analysis of mutant strains of Escherichia coli K-12 accumulating the biquinone precursors 2-octaprenyl-6-methoxy-1,4-benzoquinone and 2-octaprenyl-3-methyl-6-methoxy-1,4-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Role of the Escherichia coli ubiquinone-synthesizing UbiUVT pathway in adaptation to changing respiratory conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mutant Strains of Escherichia coli K-12 Unable to Form Ubiquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Heterologous protein expression in E. coli [protocols.io]

Exploring the Evolutionary Significance of Octaprenyl Pyrophosphate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Octaprenyl pyrophosphate (OPP) is a crucial intermediate in the biosynthesis of essential isoprenoids, most notably as the side chain for ubiquinone-8 (Q8) and menaquinone-8 (MK-8) in many bacteria. These quinones are vital components of electron transport chains, underscoring the fundamental role of OPP in cellular respiration and energy metabolism. The enzyme responsible for its synthesis, octaprenyl pyrophosphate synthase (OPPs), belongs to the family of trans-prenyltransferases and catalyzes the sequential condensation of five molecules of isopentenyl pyrophosphate (IPP) with farnesyl pyrophosphate (FPP). This technical guide delves into the core aspects of OPP, including its biosynthesis, function, and evolutionary significance. We provide a comprehensive overview of the kinetic properties of OPP synthases, detailed experimental protocols for their study, and a discussion on the evolutionary pressures that have shaped the chain length of polyprenyl pyrophosphates. This document is intended to be a valuable resource for researchers in microbiology, biochemistry, and drug development, offering insights into a key metabolic pathway with potential as a therapeutic target.

Introduction

Isoprenoids represent one of the most ancient and diverse classes of natural products, with fundamental roles in all domains of life.[1][2] The biosynthesis of all isoprenoids proceeds from the common C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[3][4] Two distinct and ancient pathways exist for the synthesis of IPP and DMAPP: the mevalonate (MVA) pathway, which is predominant in archaea and eukaryotes, and the non-mevalonate or 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, which is characteristic of most bacteria and plant plastids.[1][5]

From these basic building blocks, a vast array of isoprenoid molecules are generated through the action of prenyltransferases, which catalyze the sequential head-to-tail condensation of IPP with an allylic pyrophosphate primer. Octaprenyl pyrophosphate (OPP) is a C40 isoprenoid synthesized by octaprenyl pyrophosphate synthase (OPPs).[6][7] In organisms such as Escherichia coli, OPP serves as the precursor for the polyprenyl tail of ubiquinone-8 (Q8) and menaquinone-8 (MK-8), essential lipid-soluble electron carriers in the respiratory chain.[6][7][8] The essentiality of the ispB gene, which encodes OPPs in E. coli, highlights the critical role of OPP in bacterial physiology and survival.[9]

The evolutionary conservation of OPP and its biosynthetic machinery in a wide range of bacteria underscores its fundamental importance. The length of the polyprenyl side chain of quinones, which is determined by enzymes like OPPs, is a key characteristic that varies between different species and is thought to be an evolutionary adaptation to different physiological and environmental conditions. This guide will explore the multifaceted significance of OPP, from its biochemical synthesis to its broader evolutionary implications.

Biosynthesis of Octaprenyl Pyrophosphate

The synthesis of OPP is catalyzed by octaprenyl pyrophosphate synthase (OPPs), a member of the trans-prenyltransferase family.[6][7] This enzyme facilitates the sequential condensation of five molecules of isopentenyl pyrophosphate (IPP) with one molecule of farnesyl pyrophosphate (FPP), the allylic substrate.[6][7] The overall reaction can be summarized as:

Farnesyl pyrophosphate (FPP) + 5 Isopentenyl pyrophosphate (IPP) → Octaprenyl pyrophosphate (OPP) + 5 Pyrophosphate (PPi)

The biosynthesis of the precursors, FPP and IPP, originates from the DXP pathway in most bacteria.

The DXP Pathway: A Bacterial Hallmark

The DXP pathway, also known as the MEP pathway, is the primary route for IPP and DMAPP synthesis in most bacteria.[10] This pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate. The evolutionary history of the DXP and MVA pathways suggests that the DXP pathway is ancestral to eubacteria, while the MVA pathway is germane to archaebacteria.[1][2] Eukaryotes appear to have inherited their isoprenoid biosynthesis genes from prokaryotes.[1]

Octaprenyl Pyrophosphate Synthase (OPPs)

OPPs belongs to the family of trans-prenyltransferases, which are characterized by the formation of products with trans-double bonds.[6] These enzymes typically contain two highly conserved aspartate-rich motifs, DDXXD, which are crucial for substrate binding and catalysis.[6] The crystal structures of OPPs from E. coli and the hyperthermophilic bacterium Thermotoga maritima have been solved, providing valuable insights into the enzyme's mechanism and the determination of its product chain length.[11][12] The active site of OPPs is located in a large hydrophobic cavity, and specific residues at the bottom of this cavity act as a "wall" that determines the final C40 chain length of the product.[7][11]

Functional Role of Octaprenyl Pyrophosphate

The primary and most well-characterized function of OPP is to serve as the precursor for the polyprenyl side chain of ubiquinone-8 (Q8) and menaquinone-8 (MK-8) in bacteria like E. coli.[6][7][13]

Ubiquinone-8 and Menaquinone-8 Biosynthesis

Ubiquinone (coenzyme Q) and menaquinone (vitamin K2) are essential components of the electron transport chain, where they function as mobile carriers of electrons and protons.[13][14] The hydrophobic polyprenyl tail, derived from OPP, anchors these quinones within the cell membrane.[14] In E. coli, the biosynthesis of Q8 and MK-8 involves the attachment of the octaprenyl moiety from OPP to 4-hydroxybenzoate and 1,4-dihydroxy-2-naphthoate, respectively.[13][15][16] These reactions are catalyzed by distinct octaprenyltransferases, UbiA and MenA.[13][16]

The biosynthesis of ubiquinone-8 in E. coli is a multi-step process involving a complex of enzymes.[8][17] The octaprenyl tail is crucial for the proper localization and function of the quinone within the membrane.

Other Potential Roles

While the role of OPP as a quinone precursor is well-established, isoprenoids of this chain length may have other functions. In some organisms, polyprenyl pyrophosphates are precursors to a variety of secondary metabolites. However, in bacteria like E. coli, the primary role of OPP appears to be in quinone biosynthesis.

Evolutionary Significance

The evolution of isoprenoid biosynthesis pathways is a fascinating story that sheds light on the early evolution of life.[1][3][4] The distinct MVA and DXP pathways in archaea and bacteria, respectively, represent a fundamental biochemical divergence between these two domains.[1] The ubiquity of isoprenoids in essential structures like cell membranes and in fundamental processes like electron transport highlights their ancient origins.

Conservation and Diversification of Prenyltransferases

Prenyltransferases, the enzymes responsible for elongating isoprenoid chains, are found in all domains of life. Phylogenetic analyses of these enzymes reveal distinct clades corresponding to their product chain length and stereochemistry (cis or trans).[5] The conservation of the core catalytic domains, such as the DDXXD motifs in trans-prenyltransferases, points to a common evolutionary ancestor.[6] However, the diversification of these enzymes to produce a wide range of polyprenyl pyrophosphates with different chain lengths reflects the adaptation of organisms to different environments and metabolic needs.

Significance of the Polyprenyl Chain Length in Quinones

The length of the polyprenyl side chain of quinones is not random but is a species-specific characteristic. For instance, E. coli synthesizes Q8, while humans synthesize Q10. This variation in chain length is thought to influence the physical properties of the quinone, such as its mobility and partitioning within the membrane.[14] These properties, in turn, can affect the efficiency of electron transport and the overall respiratory capacity of the organism. The evolution of OPPs and other polyprenyl pyrophosphate synthases with specific product chain lengths is therefore likely driven by the need to optimize the function of the respiratory chain in different cellular and environmental contexts. Recent studies on the evolution of quinone biosynthetic pathways suggest a common origin for high-potential quinone biosynthesis that predates the great oxygenation event, highlighting the ancient and critical role of these molecules in the evolution of aerobic metabolism.[6][18][19]

Data Presentation

Table 1: Kinetic Parameters of Octaprenyl Pyrophosphate Synthases

| Enzyme Source | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| Escherichia coli OPPs | FPP | - | - | - | [4] |

| IPP | - | - | - | [4] | |

| IPP (single turnover) | - | 2 | - | [4] | |

| Thermotoga maritima OPPs | FPP, IPP | - | 0.005 (at 25°C) | - | [4] |

Table 2: Structural Data for Octaprenyl Pyrophosphate Synthases

| Enzyme Source | PDB Code | Resolution (Å) | Ligand(s) | Reference(s) |

| Escherichia coli OPPs | 3WJK | 2.2 | Apo | [12] |

| 3WJN | 2.6 | FsPP | [12] | |

| 3WJO | 2.45 | IPP | [12] | |

| Thermotoga maritima OPPs | 1V4E | 2.28 | Apo | [11] |

Table 3: Cellular Concentration of Ubiquinone-8 in Escherichia coli

| Growth Condition | Q8 Concentration (nmol/g dry weight) | Reference(s) |

| Low Osmotic Pressure | ~100 | [11] |

| High Osmotic Pressure | ~11,000 (110-fold increase) |

Experimental Protocols

Assay of Octaprenyl Pyrophosphate Synthase Activity

This protocol is adapted from methods used for assaying prenyltransferase activity and involves measuring the incorporation of radiolabeled IPP into a butanol-extractable polyprenyl pyrophosphate product.

Materials:

-

Purified OPPs enzyme

-

[1-14C]IPP (Isopentenyl pyrophosphate, radiolabeled)

-

FPP (Farnesyl pyrophosphate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing MgCl2 and a detergent like Triton X-100)

-

Quenching solution (e.g., saturated NaCl)

-

Extraction solvent (e.g., 1-butanol)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, FPP, and [1-14C]IPP.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the purified OPPs enzyme.

-

Incubate for a specific time period (e.g., 30 minutes).

-

Stop the reaction by adding the quenching solution.

-

Extract the lipid-soluble product (radiolabeled OPP) with 1-butanol.

-

Wash the butanol phase with the quenching solution to remove unincorporated [1-14C]IPP.

-

Transfer an aliquot of the butanol phase to a scintillation vial containing scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-